2,3,6-TrifluorobenZylZinc bromide
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Overview
Description
2,3,6-TrifluorobenZylZinc bromide is an organozinc compound that features a benzyl group substituted with three fluorine atoms at the 2, 3, and 6 positions, and a zinc bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3,6-TrifluorobenZylZinc bromide typically involves the reaction of 2,3,6-Trifluorobenzyl bromide with zinc in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,3,6-Trifluorobenzyl bromide+Zn→2,3,6-TrifluorobenZylZinc bromide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of larger reactors, more efficient mixing, and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,6-TrifluorobenZylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
Scientific Research Applications
2,3,6-TrifluorobenZylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,6-TrifluorobenZylZinc bromide involves the transfer of the benzyl group to a target molecule. This is facilitated by the zinc bromide moiety, which acts as a leaving group. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-TrifluorobenZylZinc bromide
- 2,3,5-TrifluorobenZylZinc bromide
- 2,3,6-Trifluorophenylzinc bromide
Uniqueness
2,3,6-TrifluorobenZylZinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and the properties of the resulting products. The presence of three fluorine atoms can also enhance the stability and lipophilicity of the compounds it forms, making it valuable in various applications.
Properties
Molecular Formula |
C7H4BrF3Zn |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
bromozinc(1+);1,2,4-trifluoro-3-methanidylbenzene |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c1-4-5(8)2-3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZUJAULANWVYDKJ-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1F)F)F.[Zn+]Br |
Origin of Product |
United States |
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